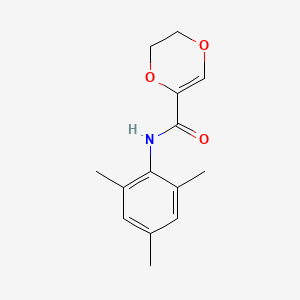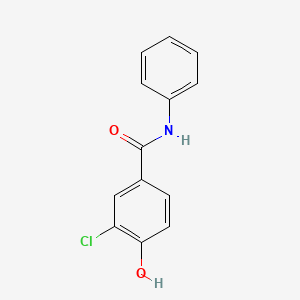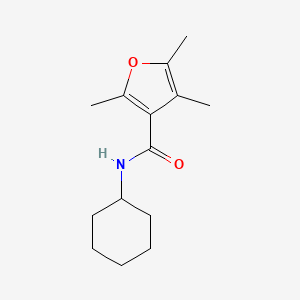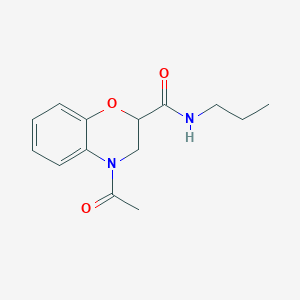
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide, also known as TMD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has unique properties that make it an attractive candidate for use in the development of new drugs, materials, and technologies.
Mechanism of Action
The mechanism of action of N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is not fully understood, but it is believed to act as a free radical scavenger and an antioxidant. N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to inhibit the production of reactive oxygen species and to reduce oxidative stress in cells.
Biochemical and Physiological Effects:
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to improve glucose metabolism and to reduce lipid peroxidation in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is its high stability and low toxicity, making it an attractive candidate for use in lab experiments. However, its high cost and limited availability can be a limitation for some researchers.
Future Directions
There are numerous future directions for research on N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide, including its potential applications in drug development, material science, and technology. In drug development, N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide could be further studied for its potential use as an anti-inflammatory and antioxidant agent in the treatment of various diseases. In material science, N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide could be explored for its potential use in the development of new materials with unique properties. In technology, N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide could be studied for its potential use in the development of new electronic devices and sensors.
In conclusion, N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is a promising compound with unique properties that make it an attractive candidate for use in various fields. Its potential applications in drug development, material science, and technology make it an exciting area of research for scientists and researchers around the world.
Synthesis Methods
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide can be synthesized through various methods, including the reaction of 2,4,6-trimethylphenol with ethyl chloroformate, followed by reduction with sodium borohydride. Other methods include the reaction of 2,4,6-trimethylphenol with phosgene and subsequent reduction with sodium borohydride.
Scientific Research Applications
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been extensively studied for its potential applications in various fields, including drug development, material science, and technology. In drug development, N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9-6-10(2)13(11(3)7-9)15-14(16)12-8-17-4-5-18-12/h6-8H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENUXNRIRYLTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=COCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID56319668 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7465454.png)


![3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione](/img/structure/B7465484.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B7465493.png)



![1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7465513.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B7465518.png)



![4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7465555.png)